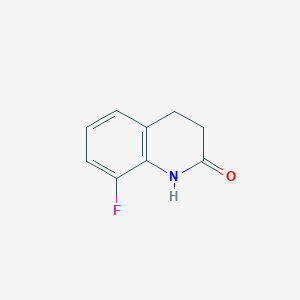

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Overview

Description

The compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. The presence of fluorine in the molecule is of particular interest due to the unique properties that fluorine imparts, such as increased stability and lipophilicity, which can be beneficial in drug design and development.

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, can be achieved through various methods. For instance, a directed ortho-lithiation reaction has been employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which is closely related to the compound of interest . This intermediate can then undergo various transformations, including fluorine-amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Additionally, a one-pot multistep transformation involving Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination has been developed to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of a fluorine atom, which can significantly influence the molecule's biological activity and physicochemical properties. The absolute configuration and intermediates of related compounds, such as flumequine, have been determined using X-ray crystallography and NMR analysis . These techniques are essential for establishing the stereochemistry of the synthesized compounds, which is crucial for their potential biological activity.

Chemical Reactions Analysis

Fluorinated quinolines can participate in various chemical reactions due to their reactive sites. For example, the amino group in 8-amino-3,4-dihydroisoquinolines, obtained from fluorine-amine exchange, can serve as a starting point for further chemical modifications . The reactivity of the fluorine atom also allows for the introduction of additional functional groups, which can lead to a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the quinoline ring can alter the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and potentially improve its ability to cross biological membranes . The presence of fluorine can also affect the molecule's stability, reactivity, and hydrogen bonding capacity, which are important factors in drug design.

Scientific Research Applications

Synthesis and Transformations

- Hargitai et al. (2018) described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations, including the production of potential central nervous system drug candidates (Hargitai et al., 2018).

Antifungal and Antibacterial Activities

- Guo Chun (2012) synthesized 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives and evaluated their antifungal activities, finding that several compounds displayed notable antifungal properties (Guo Chun, 2012).

- Al-Hiari et al. (2007) investigated the antibacterial properties of new 8-nitrofluoroquinolone derivatives, showing good activity against S. aureus and potential as antibacterial agents (Al-Hiari et al., 2007).

Antiproliferative and Antiplatelet Activities

- Chen et al. (2010) synthesized oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives and evaluated their antiplatelet and antiproliferative activities, identifying specific compounds with significant activity in these areas (Chen et al., 2010).

Corrosion Detection

- Roshan et al. (2018) demonstrated the use of 8-hydroxyquinoline as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, offering a method for early-stage detection of corrosion in metal surfaces (Roshan et al., 2018).

Cation Sensing

- Palacios et al. (2007) designed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores for fluorescence-based sensor arrays, effectively distinguishing between cationic analytes (Palacios et al., 2007).

Photoluminescence Studies

- Huo et al. (2015) investigated the photoluminescence properties of new Zn(II) complexes with 8-hydroxyquinoline ligands, demonstrating the influence of substituent volume and electronic effects on emission color and other properties (Huo et al., 2015).

Safety and Hazards

The safety information for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXDSPOJPOHHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569015 | |

| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

143268-79-5 | |

| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

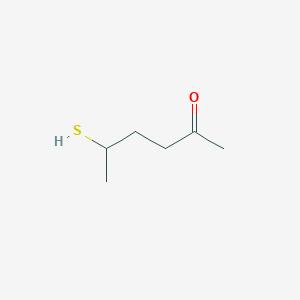

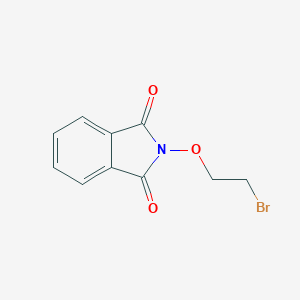

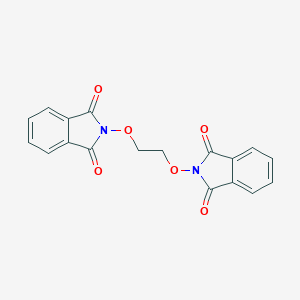

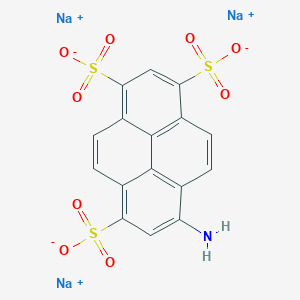

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)